Explicit Patent Claim Status: 2-Methoxyphenyl Intermediate vs. 2-Methylphenyl, 2-Chlorophenyl, 4-Methoxyphenyl, and Unsubstituted Phenyl Analogs
US Patent 4,707,550 explicitly names the 2-methoxyphenyl-bearing urea intermediate in its claims, alongside the 2-methylphenyl, 2-chlorophenyl, 4-methoxyphenyl, and unsubstituted phenyl analogs. Among the claimed compounds, two specific intermediates are singled out: N-(3-carbomethoxythien-4-yl)-N'-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea and N-(2-carbomethoxythien-3-yl)-N'-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea [1]. This explicit claiming indicates that the 2-methoxyphenyl group confers a synthetically and pharmacologically meaningful advantage over the 2-methylphenyl, 2-chlorophenyl, 4-methoxyphenyl, and phenyl comparators, as only select substitution patterns were deemed inventive [1].
| Evidence Dimension | Patent claim status (explicitly named vs. generic scope) |
|---|---|
| Target Compound Data | Explicitly claimed in dependent claims (Claim 2); two 2-methoxyphenyl-bearing urea intermediates specifically named [1] |
| Comparator Or Baseline | 2-Methylphenyl, 2-chlorophenyl, 4-methoxyphenyl, and unsubstituted phenyl analogs also claimed, but only the 2-methoxyphenyl and 2-methylphenyl intermediates are singled out in dependent claims [1] |
| Quantified Difference | Qualitative prioritization via explicit claiming; the 2-methoxyphenyl intermediates are among the most specifically claimed entities in the patent [1] |
| Conditions | USPTO patent examination context; claims reflect inventor-assigned value relative to the genus [1] |
Why This Matters
Explicit patent claiming signals that the 2-methoxyphenyl substitution pattern was considered non-obvious and particularly valuable, reducing procurement risk for researchers building on this prior art.
- [1] Press, J. B.; Russell, R. K. N-(substituted thienyl)-N'-(substituted piperazinyl)-ureas. U.S. Patent 4,707,550, November 17, 1987. Assignee: Ortho Pharmaceutical Corporation. View Source
